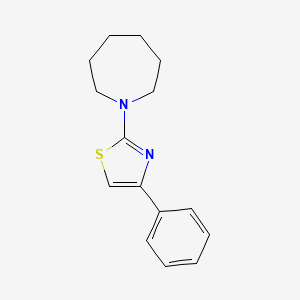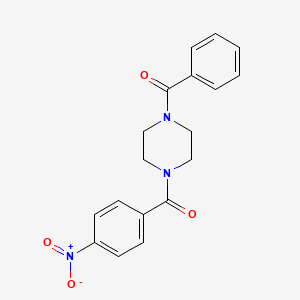
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, also known as NCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to bind to the active site of the bacterial enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this enzyme, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide prevents the formation of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to have low toxicity and minimal side effects in animal studies. It does not appear to have any significant effects on normal cellular processes or organ function. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antibacterial activity against a wide range of bacteria. However, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has some limitations, including its limited solubility in water and its potential to form insoluble aggregates in solution. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. One area of interest is in the development of new antibiotics based on the structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. By modifying the chemical structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, researchers may be able to create more potent and selective antibacterial agents. Another area of research is in the development of new methods for synthesizing N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide and related compounds. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide involves the reaction of 2-chloro-5-nitroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new antibiotics. Studies have shown that N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTDXVLRBGLKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)




![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)